molecular formula C10H9ClN2O4S B2691416 Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate CAS No. 2095410-87-8

Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2691416
CAS No.: 2095410-87-8
M. Wt: 288.7
InChI Key: ZOXYBAQIRPUAAQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate typically involves the reaction of imidazo[1,5-a]pyridine-3-carboxylate with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective chlorosulfonylation of the imidazo[1,5-a]pyridine ring . The reaction conditions often include:

  • Temperature: Typically maintained at low to moderate temperatures to prevent decomposition.
  • Solvent: Commonly used solvents include dichloromethane or chloroform.
  • Reaction Time: The reaction is usually allowed to proceed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Products: Various substituted imidazo[1,5-a]pyridine derivatives.

    Oxidation Products: Oxidized forms of the compound with altered functional groups.

    Hydrolysis Products: Imidazo[1,5-a]pyridine-3-carboxylic acid.

Scientific Research Applications

Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can:

Comparison with Similar Compounds

Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of chemical reactivity and biological properties, making it a valuable compound in various scientific fields.

Properties

IUPAC Name

ethyl 1-chlorosulfonylimidazo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O4S/c1-2-17-10(14)8-12-9(18(11,15)16)7-5-3-4-6-13(7)8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXYBAQIRPUAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C2N1C=CC=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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